7-[(2-Ethylbutanoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
7-[(2-Ethylbutanoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Ethylbutanoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, including the formation of the beta-lactam ring, the introduction of the thiadiazole moiety, and the attachment of the ethylbutanoyl group. Common reagents used in these reactions include acyl chlorides, thiols, and amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. Purification steps such as crystallization, filtration, and chromatography are commonly employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the beta-lactam ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
This compound is used as a model molecule in the study of beta-lactam antibiotics. Researchers investigate its reactivity, stability, and interactions with various chemical agents.
Biology
In biological research, this compound is studied for its antibacterial properties. It is used to understand the mechanisms of bacterial resistance and to develop new antibiotics with improved efficacy.
Medicine
Clinically, this compound is used in the treatment of bacterial infections. Its effectiveness against a wide range of bacteria makes it a valuable therapeutic agent.
Industry
In the pharmaceutical industry, this compound is used in the formulation of antibiotic drugs. Its production and quality control are critical to ensure the safety and efficacy of the final product.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) and disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. The thiadiazole moiety enhances its stability and resistance to beta-lactamases, enzymes produced by bacteria to inactivate beta-lactam antibiotics.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action but different structural features.
Cephalosporins: A class of beta-lactam antibiotics with a broader spectrum of activity and resistance to beta-lactamases.
Carbapenems: Highly potent beta-lactam antibiotics with a broad spectrum of activity and resistance to most beta-lactamases.
Uniqueness
The unique combination of the beta-lactam ring, thiadiazole moiety, and ethylbutanoyl group in this compound provides enhanced stability, resistance to beta-lactamases, and a broad spectrum of antibacterial activity. These features make it a valuable addition to the arsenal of beta-lactam antibiotics.
Properties
IUPAC Name |
7-(2-ethylbutanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S3/c1-4-9(5-2)13(22)18-11-14(23)21-12(16(24)25)10(6-26-15(11)21)7-27-17-20-19-8(3)28-17/h9,11,15H,4-7H2,1-3H3,(H,18,22)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBHRORRXNBDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1C2N(C1=O)C(=C(CS2)CSC3=NN=C(S3)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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